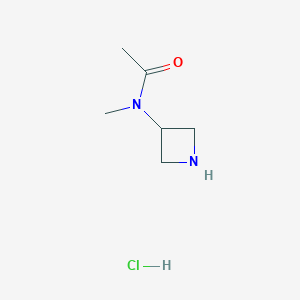

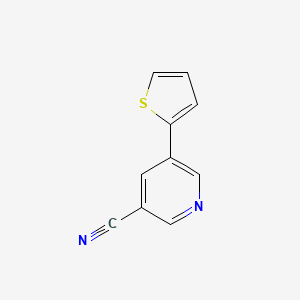

![molecular formula C16H12BBrN2 B1523561 2-(2-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine CAS No. 927384-42-7](/img/structure/B1523561.png)

2-(2-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine

Overview

Description

2-(2-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine (BBD) is a novel boron-containing heterocyclic compound with potential applications in medicinal chemistry. It is a member of the diazaborine family of compounds, which are characterized by their structure consisting of two fused aromatic rings connected by a boron atom. BBD has been studied extensively in recent years for its potential medicinal applications, and its synthesis has been refined to make it more efficient and cost-effective.

Scientific Research Applications

Organic Thin-Film Transistor Applications

2,2′-(1,4-Phenylene)bis(2,3-dihydro-1H-naphtho[1,8-de]-1,3,2-diazaboroine) and its derivatives have been synthesized and characterized for their potential in organic thin-film transistor (OFET) applications. These compounds show promising field-effect mobilities, making them suitable for use in electronic devices (Lu et al., 2010).

Antimicrobial Activity

Some derivatives of 2-(2-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine have been synthesized and shown to possess significant antimicrobial activity against various bacterial and fungal species. These compounds could be important in the development of new antimicrobial agents (Srinivasulu et al., 2000).

QSAR Studies for Antimicrobial Activity

Quantitative structure-activity relationship (QSAR) studies on similar compounds have indicated that certain physicochemical parameters, especially steric factors, significantly influence their antimicrobial potency. This research aids in understanding how modifications to the compound's structure can impact its biological activity (Madhuritha et al., 2004).

Fluorescent Probes in Metal Ion Detection

NBN-embedded polymers, related to the core structure of 2-(2-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine, have been synthesized and applied as fluorescent sensors. They exhibit excellent selectivity and sensitivity in detecting metal ions like Fe3+ and Cr3+, suggesting their utility in chemical sensing and environmental monitoring (Li et al., 2022).

Crystal Structure Analysis

Studies on the crystal structure of diazaborinanes, which share a similar molecular framework, have provided insights into the molecular geometry and potential intermolecular interactions of such compounds. This information is crucial for understanding their physical properties and potential applications in material science (Slabber et al., 2011).

Synthesis and Characterization for Medicinal Chemistry

Derivatives of 1,2,3-diazaborine, closely related to the chemical , have been synthesized and their antibacterial activities evaluated. These studies contribute to the field of medicinal chemistry, particularly in the search for new therapeutic agents (Grassberger et al., 1984).

properties

IUPAC Name |

3-(2-bromophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BBrN2/c18-13-8-2-1-7-12(13)17-19-14-9-3-5-11-6-4-10-15(20-17)16(11)14/h1-10,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWWJBPYVUEFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=CC=C4Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BBrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693712 | |

| Record name | 2-(2-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine | |

CAS RN |

927384-42-7 | |

| Record name | 2-(2-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

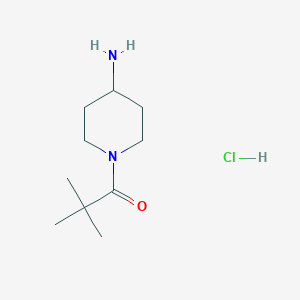

![2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1523481.png)

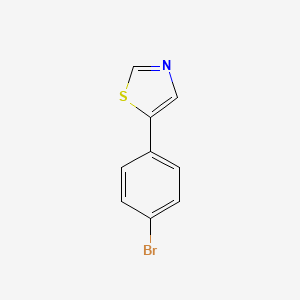

![4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1523487.png)

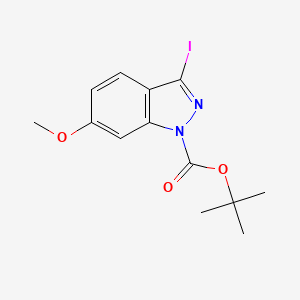

![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/structure/B1523491.png)

![methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523494.png)

![2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1523499.png)